molecular formula C17H12N2S B8582706 2-Amino-5-(naphth-2-ylthio)benzonitrile

2-Amino-5-(naphth-2-ylthio)benzonitrile

Cat. No.: B8582706
M. Wt: 276.4 g/mol
InChI Key: VTLBPZZZJUREFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(naphth-2-ylthio)benzonitrile is a useful research compound. Its molecular formula is C17H12N2S and its molecular weight is 276.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H12N2S

Molecular Weight

276.4 g/mol

IUPAC Name

2-amino-5-naphthalen-2-ylsulfanylbenzonitrile

InChI

InChI=1S/C17H12N2S/c18-11-14-10-16(7-8-17(14)19)20-15-6-5-12-3-1-2-4-13(12)9-15/h1-10H,19H2

InChI Key

VTLBPZZZJUREFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SC3=CC(=C(C=C3)N)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of 13.0 grams (0.042 mole) of 2-nitro-5-(naphth-2-ylthio)benzonitrile in 200 mL of 2-methoxyethyl ether was cooled to 0° C., and a solution of 30.3 grams (0.134 mole) of stannous chloride dihydrate in 91 mL of concentrated hydrochloric acid was added. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature, where it was stirred during a 2 hour period. After this time, the reaction mixture was poured, with stirring, into a mixture of 260 grams of aqueous 50% potassium hydroxide in 300 grams of ice. An oily material, which dropped out of the solution, ultimately solidified. The solid was collected by filtration and was washed with water. The solid was dissolved in methylene chloride and was dried with magnesium sulfate. The mixture was filtered, and the filtrate was concentrated under reduced pressure, yielding 12.0 grams of 2-amino-5-(naphth-2-ylthio)benzonitrile. The NMR spectrum was consistent with the proposed structure.
Name
2-nitro-5-(naphth-2-ylthio)benzonitrile
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
30.3 g
Type
reactant
Reaction Step Two
Quantity
91 mL
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solvent
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
300 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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N#Cc1cc(Sc2ccc3ccccc3c2)ccc1[N+](=O)[O-]
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